Cas no 2191267-11-3 (4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide)

4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide
- 2191267-11-3
- F6574-1472
- 4-acetyl-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide
- 4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide
- N-(4-(1H-pyrazol-1-yl)cyclohexyl)-4-acetylbenzenesulfonamide
- AKOS040705747
-
- インチ: 1S/C17H21N3O3S/c1-13(21)14-3-9-17(10-4-14)24(22,23)19-15-5-7-16(8-6-15)20-12-2-11-18-20/h2-4,9-12,15-16,19H,5-8H2,1H3
- InChIKey: URAGXIKRAVBUMF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(C)=O)=CC=1)(NC1CCC(CC1)N1C=CC=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 347.13036271g/mol
- どういたいしつりょう: 347.13036271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 89.4Ų
4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6574-1472-10μmol |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-4mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-1mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-30mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 90%+ | 30mg |
$119.0 | 2023-04-22 | |
Life Chemicals | F6574-1472-3mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-5mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-10mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-5μmol |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-15mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6574-1472-25mg |
4-acetyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide |
2191267-11-3 | 25mg |
$109.0 | 2023-09-07 |
4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide (CAS: 2191267-11-3)
The compound 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide (CAS: 2191267-11-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the role of 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide as a modulator of key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory activity against specific protein kinases involved in inflammatory and oncogenic processes. The compound's ability to selectively target these kinases while exhibiting minimal off-target effects makes it a promising candidate for further development. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been evaluated in preclinical models, showing favorable results for oral administration.
Another area of interest is the compound's potential application in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience revealed that 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide exhibits neuroprotective properties by modulating glutamate receptor activity and reducing oxidative stress in neuronal cells. These findings suggest its utility in conditions such as Alzheimer's disease and Parkinson's disease, although further in vivo studies are required to validate these effects.
The synthesis and optimization of 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide have also been a focus of recent research. Advances in synthetic methodologies, as reported in Organic & Biomolecular Chemistry (2023), have enabled the production of this compound with higher yields and purity, facilitating its use in large-scale biological studies. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its potency and selectivity, paving the way for the development of second-generation derivatives.
In conclusion, 4-acetyl-N-4-(1H-pyrazol-1-yl)cyclohexylbenzene-1-sulfonamide (CAS: 2191267-11-3) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities, coupled with recent advancements in its synthesis and characterization, underscore its potential as a lead compound for therapeutic development. Future research should focus on translational studies to assess its efficacy and safety in clinical settings, as well as further exploration of its mechanistic underpinnings.
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